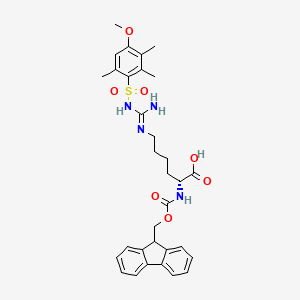

Fmoc-D-homoArg(Mtr)-OH

Description

Significance of Unnatural Amino Acids in Advanced Peptide Chemistry

Non-proteinogenic amino acids, also known as unnatural amino acids (UAAs), are those not found among the 20 standard amino acids encoded by the genetic code. nih.govcpcscientific.com Their incorporation into peptide chains is a powerful strategy in modern drug discovery and protein engineering. sigmaaldrich.comnih.govsigmaaldrich.cn By introducing UAAs, medicinal chemists can design peptides with enhanced properties such as increased stability against enzymatic degradation, improved receptor-binding affinity and selectivity, and altered pharmacokinetic profiles. nih.govnih.govresearchgate.net

The structural diversity offered by UAAs is vast, with thousands synthesized for various applications. nih.gov These modifications can range from simple changes, like the extended side chain in homoarginine, to the introduction of complex aromatic or cyclic structures. cpcscientific.com This allows for the fine-tuning of a peptide's three-dimensional structure, which can lead to a better fit with its biological target. sigmaaldrich.com The use of UAAs has been instrumental in the development of peptide-based therapeutics with improved drug-like properties. nih.govacs.org

Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the way peptides are created. jpt.combiotage.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. jpt.combachem.comnih.gov A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, eliminating the need for complex purification steps between each cycle. biotage.comnih.gov

The general SPPS cycle consists of:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.

Washing: Rinsing the resin to remove excess deprotection reagent and byproducts.

Coupling: Activation and coupling of the next protected amino acid to the newly freed N-terminus.

Washing: Rinsing the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. peptide.com Finally, the completed peptide is cleaved from the solid support and any permanent side-chain protecting groups are removed. lgcstandards.com

Two primary strategies dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. americanpeptidesociety.org While Boc chemistry, the earlier method, relies on strong acids like trifluoroacetic acid (TFA) for the removal of the N-terminal protecting group, Fmoc chemistry utilizes a mild base, typically piperidine, for this step. americanpeptidesociety.orgthermofisher.com

The Fmoc strategy, introduced in the late 1970s, offers several advantages that have led to its widespread adoption. lgcstandards.com The mild deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications, which might be unstable under the harsh acidic conditions of Boc chemistry. nih.gov This has made Fmoc SPPS the method of choice for synthesizing complex and modified peptides. nih.gov Furthermore, the elimination of repeated use of strong acids minimizes potential side reactions and degradation of the growing peptide chain. americanpeptidesociety.org The Fmoc group's strong UV absorbance also allows for real-time monitoring of the deprotection step, providing a useful indicator of reaction completion. nih.gov

A cornerstone of successful multi-step synthesis, including SPPS, is the concept of orthogonal protection. fiveable.mewikipedia.org This strategy employs multiple protecting groups that can be removed under different chemical conditions without affecting the others. fiveable.mewikipedia.org In the context of Fmoc SPPS, this means the temporary N-terminal Fmoc group can be cleaved with a base, while the permanent protecting groups on the amino acid side chains remain intact. peptide.comspcmc.ac.in

These side-chain protecting groups are typically acid-labile, designed to be removed during the final cleavage of the peptide from the resin using a strong acid like TFA. iris-biotech.debiosynth.com The combination of a base-labile N-terminal group (Fmoc) and acid-labile side-chain groups (like tert-butyl or trityl) represents a classic orthogonal system. peptide.comiris-biotech.de This orthogonality is crucial for preventing unwanted side reactions and ensuring the integrity of the final peptide product. biosynth.comnih.gov

For arginine residues, several side-chain protecting groups are available in Fmoc chemistry, including Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com The Mtr group, used in Fmoc-D-homoArg(Mtr)-OH, is an acid-labile group that requires treatment with TFA, often in the presence of scavengers to prevent side reactions. peptide.compeptide.com Its cleavage kinetics are slower compared to more modern protecting groups like Pbf, which can be a consideration in the synthesis of long or complex peptides. peptide.compeptide.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H38N4O7S |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

(2R)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1 |

InChI Key |

MYPHFLRAJFYMDO-HHHXNRCGSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |

Origin of Product |

United States |

The Chemical Entity: Fmoc D Homoarg Mtr Oh As a Specialized Building Block

Structural Classification and Nomenclature of Homoarginine Derivatives in Peptide Science

Homoarginine is classified as a non-proteinogenic or non-canonical alpha-amino acid. wikipedia.org Structurally, it is a higher homolog of the proteinogenic amino acid arginine, meaning its side chain is elongated by one methylene (B1212753) (-CH2-) group. wikipedia.orgiris-biotech.de This extension makes it a guanidino derivative of lysine (B10760008). wikipedia.org

In peptide science nomenclature, homo-amino acids are typically denoted by adding an "h" to the standard three-letter code of the corresponding canonical amino acid. iris-biotech.de Therefore, homoarginine is abbreviated as HArg. peptide.com The incorporation of such non-canonical amino acids like homoarginine is a strategic approach used to modify the properties of a synthetic peptide, such as its conformational stability, hydrophobicity, and biological activity. iris-biotech.de For instance, homoarginine may act as a substrate for nitric oxide (NO) synthase and can serve as an antimetabolite of arginine. wikipedia.orgiris-biotech.de

Stereochemical Considerations: The D-Configuration in Amino Acid Design for Peptide Research

With the exception of the achiral glycine (B1666218), all alpha-amino acids are chiral molecules, existing as one of two non-superimposable mirror images or stereoisomers: the L-form (from the Latin laevus, left) and the D-form (from the Latin dexter, right). jpt.combiopharmaspec.com In nature, mammalian proteins are composed almost exclusively of L-amino acids. jpt.combiopharmaspec.com

While less common in natural systems, D-amino acids are of significant interest in peptide and drug design for several strategic reasons. oup.com The primary advantage of incorporating D-amino acids into a peptide sequence is to enhance its stability and resistance to enzymatic degradation. biopharmaspec.comfrontiersin.org Proteolytic enzymes present in biological systems are stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. biopharmaspec.comoup.com By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, which can significantly prolong its biological half-life. biopharmaspec.comoup.com This increased stability is a desirable characteristic for therapeutic peptides. jpt.com The presence of a D-amino acid can also influence the peptide's secondary structure, such as promoting the formation of stable beta-turns, which can be crucial for biological activity and receptor binding affinity. nih.gov

The Mtr Protecting Group: Chemical Modality and Application in Guanidine (B92328) Side Chain Protection

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), reactive functional groups on amino acid side chains must be temporarily masked or "protected" to prevent unwanted side reactions during the peptide chain elongation. peptide.com The guanidinium (B1211019) group on the side chain of arginine and its homologs is highly basic and nucleophilic, necessitating robust protection. nih.gov

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group specifically used for the guanidine function of arginine and its derivatives. chempep.comub.edursc.org It is part of the family of electron-rich benzenesulfonyl moieties used in the Fmoc/tBu orthogonal protection strategy. peptide.comub.edu In this strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups, like Mtr, are designed to be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are cleaved under acidic conditions during the final step of synthesis. peptide.comnih.gov

The Mtr group is removed during the final global deprotection step, which simultaneously cleaves the completed peptide from the solid support resin. peptide.com This process is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA). nih.govpeptide.com The acid-lability of the Mtr group stems from the electron-donating methoxy (B1213986) and methyl groups on the phenyl ring, which stabilize the carbocation intermediate formed during the cleavage reaction.

The cleavage mechanism involves the protonation of the sulfonyl group, followed by the departure of the protecting group from the guanidine nitrogen. However, the Mtr group is known to be significantly less acid-labile compared to more modern guanidine protecting groups like Pmc and Pbf. ub.edusigmaaldrich.com Complete removal of the Mtr group can be slow, sometimes requiring extended reaction times of several hours. peptide.comsigmaaldrich.com To facilitate cleavage, scavengers such as thioanisole (B89551) are often added to the TFA cocktail. nih.govsigmaaldrich.com It is also recommended to monitor the deprotection by HPLC to ensure complete removal, especially in peptides containing multiple Mtr-protected residues. peptide.comsigmaaldrich.com

The protection of the arginine side chain has been a critical focus in the evolution of SPPS. Several sulfonyl-based groups have been developed, with varying degrees of acid lability. The most common groups used in Fmoc chemistry are Mtr, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.govub.edu

The relative lability of these groups to acid increases in the order: Mtr < Pmc < Pbf. nih.govub.edu

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): As one of the earlier developed groups, Mtr requires strong acidic conditions and prolonged treatment for complete removal. peptide.comnih.gov This can be problematic for peptides containing acid-sensitive residues or multiple arginine residues, where incomplete deprotection is a risk. peptide.comsigmaaldrich.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Developed as an improvement on Mtr, the Pmc group is more acid-labile. peptide.comnih.gov Its structure incorporates the methoxy group into a six-membered chroman ring, which enhances its sensitivity to TFA. nih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is even more acid-labile than Pmc. nih.gov The five-membered dihydrobenzofuran ring system in Pbf makes it more susceptible to acid-catalyzed cleavage, allowing for faster and cleaner deprotection under milder TFA conditions, typically within 1-2 hours. nih.govnih.gov

Due to their more favorable cleavage kinetics, Pbf and, to a lesser extent, Pmc have become the most widely used protecting groups for arginine in modern Fmoc-SPPS. nih.govchempep.comub.edu The Mtr group is now less commonly used but remains a part of the repertoire of available building blocks for specialized applications. chempep.com

Interactive Data Table: Comparison of Arginine Guanidino Protecting Groups

| Protecting Group | Full Name | Relative Acid Lability | Typical Cleavage Conditions | Key Characteristics |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Prolonged treatment with neat TFA, often with scavengers (e.g., thioanisole). nih.govnih.govpeptide.com | Less acid-labile; complete removal can be slow (e.g., ~7.5 hours). peptide.comsigmaaldrich.com |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | TFA/water (95:5) for 1-2 hours. peptide.compeptide.com | More labile than Mtr. peptide.comnih.gov |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA/water/scavengers for 1-2 hours. peptide.comnih.gov | Most commonly used; more labile than Pmc due to the 5-membered ring. nih.govchempep.com |

Synthetic Methodologies for Fmoc D Homoarg Mtr Oh and Its Integration into Peptide Constructs

Strategies for the Chemical Synthesis of D-Homoarginine Analogs

The synthesis of D-homoarginine, a nonproteinogenic α-amino acid, and its analogs involves extending the side chain of a precursor amino acid. wikipedia.org D-homoarginine is structurally similar to arginine but with an additional methylene (B1212753) group in its side chain. wikipedia.org One common synthetic route starts from D-lysine. The ε-amino group of D-lysine can be guanidinylated to produce D-homoarginine. This transformation can be achieved using various guanidinylating reagents.

Another pathway for the production of homoarginine involves the enzyme glycine (B1666218) amidinotransferase (AGAT). While this enzyme typically transfers an amidino group from arginine to glycine, it can also utilize lysine (B10760008) as a substrate, leading to the formation of homoarginine. wikipedia.org For laboratory-scale chemical synthesis, protecting group strategies are essential to ensure regioselectivity and prevent unwanted side reactions during the guanidinylation of the D-lysine side chain.

Key parameters that can be varied in the synthesis of arginine analogs include:

Chirality: Substitution of L-amino acids with their D-counterparts can significantly impact peptide structure and function. researchgate.net

Side Chain Length: The length of the aliphatic chain between the α-carbon and the guanidino group can be varied to probe interactions within binding pockets. researchgate.net

Optimized Protocols for Incorporating Fmoc-D-homoArg(Mtr)-OH in Solid-Phase Peptide Synthesis

The successful incorporation of unnatural amino acids like this compound into a growing peptide chain relies on efficient coupling methods and careful control of reaction conditions to maintain stereochemical integrity.

The formation of a peptide bond involves the activation of the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the free amine of the resin-bound peptide. bachem.com Several classes of coupling reagents have been developed to promote this reaction efficiently.

Carbodiimides:

DCC (Dicyclohexylcarbodiimide): One of the earliest and most popular condensing reagents, often used with additives to reduce epimerization. bachem.com Its use in SPPS is limited due to the formation of an insoluble byproduct, dicyclohexylurea (DCU). bachem.com

DIC (Diisopropylcarbodiimide): A useful alternative to DCC, as its corresponding urea (B33335) is more soluble and easier to wash away. bachem.com

Phosphonium (B103445) and Uronium/Guanidinium (B1211019) Salts: These reagents, such as PyBOP, HBTU, and HATU, are highly efficient and commonly used in automated SPPS. bachem.compacific.edu They offer rapid coupling times and are generally effective for coupling sterically hindered or unnatural amino acids. bachem.comscripps.edu

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC bachem.com | Cost-effective | DCC can form an insoluble byproduct; potential for racemization without additives. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP unina.it | High reactivity, suitable for difficult couplings. | Can be more expensive than carbodiimides. |

| Uronium/Guanidinium Salts | HBTU, TBTU, HATU, COMU bachem.com | Highly efficient, fast reaction times, suitable for automated synthesis. bachem.compacific.edu | Potential for side reactions if not used correctly. |

The choice of coupling reagent and conditions may need to be optimized for the incorporation of this compound, especially when coupling to a sterically demanding residue on the peptide chain. Double coupling or extended reaction times may be necessary to ensure complete incorporation. biotage.com

Epimerization, the change in configuration at a single stereocenter, is a potential side reaction during peptide synthesis, particularly during the activation and coupling of amino acids. nih.govpeptide.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical integrity. nih.gov

Several factors can influence the extent of epimerization:

Activation Method: Strong activation can increase the risk of oxazolone formation. nih.gov

Base: The type and concentration of the base used during coupling can play a role. nih.gov

Temperature: Higher temperatures can accelerate epimerization. researchgate.net

To mitigate epimerization during the coupling of this compound, the following strategies can be employed:

Use of Additives: Additives like HOBt (Hydroxybenzotriazole) or its analogs can suppress racemization. peptide.com

Careful Selection of Coupling Reagents: Some coupling reagents are designed to minimize epimerization. peptide.com

Control of Reaction Conditions: Using lower temperatures and carefully controlling the amount of base can be beneficial. bachem.com

Use of specific bases: The use of 2,4,6-trimethylpyridine (B116444) (TMP) as the base has been shown to reduce epimerization in some cases. researchgate.netnih.gov

Studies have shown a preference for heterochiral coupling in some competitive peptide synthesis scenarios, which can be a factor in controlling selectivity. rsc.org

The incorporation of multiple arginine or homoarginine residues, particularly when protected with the Mtr group, presents specific challenges. The bulky nature of the Mtr group can lead to steric hindrance, potentially resulting in incomplete couplings. biotage.com Furthermore, the repeated exposure to coupling and deprotection cycles can lead to aggregation of the growing peptide chain, which can hinder subsequent synthetic steps.

Strategies to address these challenges include:

Extended Coupling Times or Double Coupling: To ensure complete reaction at each step. biotage.com

Use of Stronger Activation Methods: Employing highly efficient coupling reagents like HATU can improve coupling efficiency.

Incorporation of "Difficult Sequence" Disrupting Elements: In some cases, the use of pseudoproline dipeptides or other backbone-modifying elements can help to disrupt aggregation.

Optimization of Deprotection Conditions: Ensuring complete Fmoc removal before each coupling step is critical.

The presence of multiple Mtr groups also has implications for the final deprotection step, as discussed in the following section.

Post-Synthetic Processing and Selective Removal of the Mtr Protecting Group

After the peptide chain has been assembled, the final steps involve cleavage from the solid support and removal of all side-chain protecting groups. The Mtr group is acid-labile and is typically removed during the final TFA cleavage cocktail. peptide.compeptide.com

The complete removal of the Mtr group can be slow, especially when multiple Mtr-protected residues are present in the peptide sequence. sigmaaldrich.comthermofisher.com Prolonged exposure to strong acid can lead to undesired side reactions, such as the modification of sensitive amino acids like tryptophan, even in the presence of scavengers. sigmaaldrich.comthermofisher.com

Standard Mtr Deprotection Protocol: A common procedure for Mtr group removal involves treating the peptide with a solution of TFA containing scavengers. peptide.com A typical cocktail might include:

TFA: The strong acid that cleaves the protecting group.

Phenol: A scavenger to trap reactive species. peptide.com

Thioanisole (B89551): Another scavenger that can be beneficial. peptide.com

Water or Triisopropylsilane (B1312306) (TIS): To scavenge carbocations. sigmaaldrich.com

The cleavage time can range from a few hours to over 24 hours, depending on the number of Mtr groups and the peptide sequence. peptide.comsigmaaldrich.com Monitoring the deprotection by HPLC is recommended to determine the optimal cleavage time. peptide.compeptide.com

Alternative Deprotection Strategies: For peptides containing multiple Arg(Mtr) residues, alternative methods have been developed to achieve cleaner and more efficient deprotection. One such method involves the use of trimethylsilyl (B98337) bromide (TMSBr), which has been shown to cleanly deprotect multiple Arg(Mtr) residues in a much shorter time frame (e.g., 15 minutes) and can suppress the formation of sulfonation by-products. sigmaaldrich.com

Academic Research Applications of Peptides Incorporating Fmoc D Homoarg Mtr Oh

Rational Design of Peptidomimetics and Peptide Analogs Featuring D-Homoarginine Residues

The rational design of peptidomimetics and peptide analogs is a cornerstone of modern medicinal chemistry, aiming to create novel molecules with improved therapeutic properties. rsc.org The incorporation of non-natural amino acids like D-homoarginine is a key strategy in this process. Fmoc-D-homoArg(Mtr)-OH is instrumental in synthesizing peptides with enhanced stability and specific functionalities.

The design process often begins with a naturally occurring peptide that has a known biological activity. However, these peptides are often susceptible to degradation by proteases, limiting their therapeutic potential. By replacing a natural L-amino acid with a D-enantiomer, such as D-homoarginine, researchers can create peptides that are less recognizable to these enzymes. plos.orgapnbiotech.com This substitution can lead to a longer half-life in biological systems. mdpi.com

Furthermore, the introduction of D-homoarginine can be used to probe the structural requirements of a peptide for its biological activity. The altered stereochemistry at the alpha-carbon can lead to changes in the peptide's three-dimensional structure, which in turn can affect its binding to a target receptor or enzyme. plos.org This allows for the development of peptide analogs with tailored activities, such as increased potency or selectivity. For instance, replacing L-arginine with D-arginine at a key position in a peptide inhibitor of thrombin was hypothesized to increase its resistance to proteolytic cleavage, thereby enhancing its function as an inhibitor. plos.org

Impact of D-Amino Acid Substitution on Peptide Research Outcomes and Molecular Interactions

The substitution of L-amino acids with their D-counterparts, facilitated by reagents like this compound, has profound effects on the physicochemical and biological properties of peptides. These modifications are pivotal in overcoming some of the inherent limitations of natural peptides as therapeutic agents.

Conformational Dynamics and Structural Investigations of Modified Peptides

Molecular dynamics simulations provide further insight into the conformational flexibility of these modified peptides. rsc.orgmdpi.com These computational methods allow researchers to visualize how the D-amino acid influences the peptide's folding and interactions with its environment at an atomic level. nih.govacs.org

Enhancing Proteolytic Resistance and Investigating Metabolic Stability in In Vitro Research Systems

One of the most significant advantages of incorporating D-amino acids into peptides is the enhancement of their resistance to proteolytic degradation. oup.com Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are therefore poor substrates for these enzymes, leading to increased metabolic stability. mdpi.comnih.govfrontiersin.org

In vitro studies using human serum or specific proteases like trypsin and chymotrypsin (B1334515) have consistently demonstrated the stabilizing effect of D-amino acid substitutions. mdpi.comoup.com For instance, the replacement of L-lysine and L-arginine residues with their D-counterparts in an antimicrobial peptide resulted in a derivative with remarkable stability. frontiersin.orgnih.gov This increased stability is crucial for the development of peptide-based drugs, as it can lead to a longer circulation half-life in vivo. mdpi.com

The table below summarizes findings from a study on the antimicrobial peptide polybia-CP and its derivatives, illustrating the enhanced stability conferred by D-amino acid substitution.

| Peptide | Modification | Stability against Trypsin | Stability against Chymotrypsin |

| polybia-CP | None (all L-amino acids) | Susceptible | Susceptible |

| D-CP | All D-amino acid derivative | Resistant | Resistant |

| D-lys-CP | Partial D-lysine substitution | Resistant | Susceptible |

This table illustrates the enhanced proteolytic resistance of modified peptides. Data sourced from a study on polybia-CP and its derivatives. oup.com

Functional Modulation and Structure-Activity Relationship (SAR) Studies through Homoarginine Integration

The integration of homoarginine, and specifically its D-enantiomer, into peptide sequences is a powerful tool for modulating their function and for conducting detailed structure-activity relationship (SAR) studies. nih.govmdpi.com These studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, and for optimizing lead compounds in drug discovery.

Elucidation of Altered Binding Selectivity and Hydrophobicity Profiles in Designed Peptides

The substitution of arginine with homoarginine, which has an additional methylene (B1212753) group in its side chain, can alter the peptide's interaction with its biological target. This modification can lead to changes in binding selectivity, as the longer side chain may form different or stronger interactions with the binding pocket of a receptor or enzyme. nih.gov For example, the conversion of arginine to citrulline, a related modification, has been shown to significantly increase the affinity of a peptide for its MHC class II molecule target. nih.gov

Utilization of Homoarginine as a Substrate Analog for Enzyme Mechanism and Inhibition Studies (e.g., NO-synthase)

Homoarginine can serve as a valuable tool in studying the mechanisms of enzymes that utilize arginine as a substrate, such as nitric oxide synthase (NOS). nih.govwikipedia.orgfrontiersin.org NOS catalyzes the production of nitric oxide (NO) from L-arginine. wikipedia.org

Studies have shown that L-homoarginine can also be a substrate for NOS, although it is oxidized less efficiently than L-arginine. nih.govacs.org A detailed comparison of the oxidation of L-arginine and L-homoarginine by NOS revealed that the catalytic efficiency (kcat/Km) of the enzyme is significantly lower for homoarginine. nih.gov This suggests that the active site of NOS has a specific preference for the side chain length of arginine. By using homoarginine and its derivatives as substrate analogs, researchers can probe the structural and mechanistic details of the NOS catalytic cycle. nih.govacs.org

The following table presents a comparison of the catalytic efficiency of neuronal NOS (NOS I) and macrophage NOS (NOS II) for different substrates.

| Substrate | Enzyme | kcat/Km (relative to L-Arginine) |

| L-Arginine | NOS I | 100% |

| L-Arginine | NOS II | 100% |

| L-Homoarginine | NOS I | Significantly lower |

| L-Homoarginine | NOS II | Significantly lower |

| Nω-hydroxy-L-arginine (NOHA) | NOS I | Lower |

| Nω-hydroxy-L-arginine (NOHA) | NOS II | Lower |

| Nω-hydroxyhomo-L-arginine (homo-NOHA) | NOS I | Markedly decreased |

| Nω-hydroxyhomo-L-arginine (homo-NOHA) | NOS II | Markedly decreased |

This table shows the relative catalytic efficiency of NOS isoforms for arginine and its analogs, highlighting the impact of side chain length. Data adapted from studies on NOS substrate specificity. nih.govacs.org

Development of Advanced Peptide-Based Research Probes and Biological Tools

The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences is a key strategy in the development of sophisticated research probes and biological tools. These custom-designed peptides offer significant advantages over their natural counterparts, primarily due to enhanced stability against enzymatic degradation, which is crucial for tools used in complex biological environments. The unique properties of the D-enantiomer of homoarginine, which combines stereochemical inversion with an extended side chain, provide a powerful approach to modulate the biological activity and resistance of peptide probes.

Research in this area focuses on leveraging these features to create probes for a variety of applications, including enzyme activity monitoring, cellular imaging, and studying protein-protein interactions. The primary advantage conferred by D-homoarginine is the dramatic increase in the peptide's half-life in the presence of proteases, which typically exhibit high stereospecificity for L-amino acids.

Enhanced Proteolytic Resistance of D-Amino Acid Substituted Peptides

A significant challenge in the development of peptide-based tools is their rapid degradation by proteases present in biological samples such as serum or cell lysates. Trypsin and trypsin-like enzymes, for instance, specifically cleave peptide bonds C-terminal to lysine (B10760008) and arginine residues. The substitution of these L-amino acids with their D-enantiomers can effectively inhibit this cleavage, thereby prolonging the functional lifetime of the peptide probe.

One study systematically replaced all L-arginine and L-lysine residues in a cationic antimicrobial peptide, OM19R, with their corresponding D-amino acids to create the analogue OM19D. mdpi.com This modification was designed to protect the peptide from degradation by trypsin, an enzyme prevalent in mammals that poses a threat to the stability of therapeutic and diagnostic peptides. mdpi.com The stability of these peptides was assessed by measuring their antibacterial activity after incubation with a high concentration of trypsin.

| Peptide Sequence | Treatment | Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) |

| OM19R (All L-amino acids) | No Trypsin | 8 |

| Trypsin (10 mg/mL, 8h) | >128 | |

| OM19D (D-Arg, D-Lys) | No Trypsin | 16 |

| Trypsin (10 mg/mL, 8h) | 16-32 | |

| This table illustrates the protective effect of D-amino acid substitution on peptide stability. The all-L-amino acid peptide (OM19R) loses its antibacterial activity after prolonged exposure to trypsin, as indicated by a significant increase in its MIC value. In contrast, the D-amino acid substituted peptide (OM19D) retains its activity, demonstrating its high resistance to proteolytic degradation. mdpi.com |

This dramatic enhancement in stability is critical for research probes that need to function over extended periods in biological systems, ensuring that the observed signal or effect is from the intact probe and not its degradation products. While this study used D-arginine, the same principle of protease resistance applies directly to peptides incorporating D-homoarginine, which would similarly resist cleavage by trypsin-like enzymes.

Impact of Homoarginine and Other Unnatural Amino Acids on Stability

Further research has explored the impact of various unnatural amino acids, including L-homoarginine, on the proteolytic stability of peptides. In a study on the cationic antimicrobial peptide Pep05, researchers synthesized several derivatives by replacing L-lysine and L-arginine residues with alternatives such as L-homoarginine and D-lysine/D-arginine. nih.gov The stability of these peptide analogues was evaluated by measuring the percentage of the intact peptide remaining after incubation in mouse plasma over time.

| Peptide Analogue | Modification | % Intact Peptide Remaining in Plasma (240 min) |

| Pep05 (Parent Peptide) | All L-amino acids | ~0% |

| UP04 | L-Arg replaced with L-homoArg | ~20% |

| DP06 | All L-Lys/L-Arg replaced with D-Lys/D-Arg | ~95% |

| This table shows the comparative stability of different peptide analogues in mouse plasma. The parent peptide with all-natural L-amino acids is rapidly degraded. Replacing L-arginine with L-homoarginine (UP04) provides a notable increase in stability. However, the most profound stabilization is achieved by replacing all susceptible residues with their D-enantiomers (DP06), resulting in almost complete resistance to plasma proteases over the measurement period. nih.gov |

These findings underscore the utility of incorporating building blocks like this compound in the synthesis of biological tools. The enhanced stability provided by the D-homoarginine residue ensures that peptide probes can reach their targets and function effectively within a complex and degradative biological milieu. This resistance is a prerequisite for developing reliable and sensitive probes for quantitative biological measurements, cellular imaging, and as tools to investigate physiological and pathological processes.

Advanced Synthetic Challenges and Future Research Trajectories

Addressing Synthetic Hurdles in the Incorporation of D-Homoarginine and Mtr-Protected Residues

The successful synthesis of peptides containing D-homoarginine residues protected with the Mtr group is contingent on addressing two primary challenges: minimizing epimerization during coupling and optimizing the final deprotection step to avoid side reactions.

The introduction of a D-amino acid, such as D-homoarginine, into a growing peptide chain is susceptible to epimerization, a process where the chiral center of the amino acid inverts, leading to the formation of the corresponding L-diastereomer. This loss of stereochemical integrity can significantly impact the peptide's structure and biological activity. Several methodological strategies can be employed to minimize epimerization during the coupling of Fmoc-D-homoArg(Mtr)-OH.

The choice of coupling reagent is paramount. Reagents that proceed through an oxazolone (B7731731) intermediate are more prone to causing racemization. Therefore, the use of coupling reagents known to suppress this pathway is recommended. peptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to minimize epimerization. peptide.combachem.com Phosphonium (B103445) and uronium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU), have also demonstrated lower rates of racemization. acs.org

Reaction conditions also play a crucial role. Lowering the reaction temperature can significantly reduce the rate of epimerization. u-tokyo.ac.jp The solvent system can also influence the extent of racemization, with less polar solvents sometimes being favored. u-tokyo.ac.jp The pre-activation time of the carboxylic acid should be kept to a minimum, as prolonged activation can increase the risk of forming the undesired oxazolone intermediate.

Finally, the steric hindrance of the D-homoarginine side chain, further bulked by the Mtr group, can slow down the coupling reaction, providing more opportunity for epimerization. u-tokyo.ac.jp Careful selection of coupling reagents that can efficiently mediate the reaction under mild conditions is therefore essential.

Below is an interactive data table summarizing strategies to minimize epimerization:

| Strategy | Method | Rationale |

| Coupling Reagent Selection | Use of phosphonium (e.g., PyBOP) or uronium (e.g., HBTU, HATU, COMU) salts. | These reagents generally lead to lower levels of epimerization compared to carbodiimides alone. acs.org |

| Addition of HOBt or its derivatives (e.g., HOAt) to carbodiimide-mediated couplings. | Suppresses the formation of the racemization-prone oxazolone intermediate. peptide.com | |

| Reaction Condition Optimization | Lowering the reaction temperature. | Reduces the rate of the epimerization side reaction. u-tokyo.ac.jp |

| Minimizing pre-activation time. | Decreases the time the activated amino acid is susceptible to oxazolone formation. | |

| Choice of solvent. | Less polar solvents can sometimes reduce epimerization rates. u-tokyo.ac.jp |

The Mtr group is known for its high acid lability, which allows for its removal under relatively mild acidic conditions. However, this property also presents challenges, as premature deprotection can occur during the cleavage of the peptide from the resin or during the removal of other acid-labile side-chain protecting groups. The complete removal of the Mtr group can also be sluggish, sometimes requiring extended reaction times. sigmaaldrich.com

A primary concern during the deprotection of Mtr-containing peptides is the potential for side reactions involving tryptophan residues . The cationic species generated during the cleavage of the Mtr group can react with the indole (B1671886) side chain of tryptophan, leading to its modification. sigmaaldrich.com The use of scavengers in the cleavage cocktail is crucial to mitigate this and other side reactions. Common scavengers include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551). sigmaaldrich.com

The choice of the cleavage cocktail is critical and must be optimized based on the specific peptide sequence. For peptides containing multiple Mtr groups or those that are particularly long, extended cleavage times may be necessary. sigmaaldrich.com In such cases, monitoring the deprotection process by techniques like High-Performance Liquid Chromatography (HPLC) is advisable to ensure complete removal of the Mtr group without significant degradation of the peptide. sigmaaldrich.com The use of stronger acids, such as trimethylsilyl (B98337) bromide (TMSBr), has been shown to cleanly deprotect multiple Arg(Mtr) residues in a shorter time frame and suppress the formation of sulfonation by-products, even in the presence of unprotected tryptophan. sigmaaldrich.com

An interactive data table summarizing deprotection considerations for the Mtr group is provided below:

| Challenge | Mitigation Strategy | Key Considerations |

| Incomplete Deprotection | Extended cleavage times. | Monitor reaction progress via HPLC to avoid peptide degradation. sigmaaldrich.com |

| Use of stronger acid cocktails (e.g., containing TMSBr). | Can significantly reduce the required deprotection time. sigmaaldrich.com | |

| Side Reactions (e.g., Tryptophan modification) | Inclusion of scavengers in the cleavage cocktail (e.g., TIS, EDT, thioanisole). | The choice and concentration of scavengers should be optimized for the specific peptide. sigmaaldrich.com |

| Use of Fmoc-Trp(Boc)-OH during synthesis. | The Boc group on tryptophan minimizes side reactions during Mtr deprotection. sigmaaldrich.com |

Innovations in SPPS Methodologies for Complex Peptide Architectures Featuring this compound

The synthesis of complex peptide architectures, such as long peptides, cyclic peptides, and those with multiple post-translational modifications, presents significant challenges that are amplified by the inclusion of sterically demanding and racemization-prone residues like this compound. Innovations in Solid-Phase Peptide Synthesis (SPPS) are continually being developed to address these difficulties.

Microwave-assisted SPPS has emerged as a powerful technique to accelerate both the coupling and deprotection steps, often leading to higher purity of the crude peptide. The use of microwave energy can help to overcome the steric hindrance associated with coupling bulky amino acids and can reduce the aggregation of the growing peptide chain on the solid support.

The development of novel resins and linkers has also expanded the repertoire of complex peptides that can be synthesized. For instance, resins with different loading capacities and swelling properties can be chosen to optimize the synthesis of a particular sequence. Chemically defined linkers can facilitate the on-resin cyclization of peptides or the introduction of specific C-terminal modifications.

Interdisciplinary Research Frontiers and Novel Applications of D-Homoarginine Containing Constructs in Chemical Biology

The unique properties of D-homoarginine make it an attractive building block for the design of novel peptide-based tools and therapeutics in the field of chemical biology. The incorporation of D-amino acids can confer resistance to enzymatic degradation, leading to peptides with longer in vivo half-lives. nih.gov

Peptide-based drug design is a major area of application. The replacement of L-arginine with D-homoarginine in bioactive peptides can lead to analogs with altered receptor binding affinities and specificities, as well as improved metabolic stability. nih.gov For example, homoarginine-containing opioid peptides have been synthesized and shown to possess biological activity with increased resistance to degradation by trypsin-like enzymes. nih.gov

Cell-penetrating peptides (CPPs) are another exciting application. The guanidinium (B1211019) group of arginine is known to play a key role in the ability of CPPs to translocate across cell membranes. Investigating the impact of substituting L-arginine with D-homoarginine in CPP sequences could lead to the development of more efficient and stable delivery vectors for therapeutic cargo.

The use of D-homoarginine in chemical probes is also a promising research direction. Peptides containing this unnatural amino acid can be used to study enzyme-substrate interactions and to develop inhibitors with enhanced properties. The Mtr protecting group, in this context, can be part of a more complex synthetic strategy involving orthogonal protection schemes to allow for site-specific modifications of the peptide.

The continued development of robust synthetic methodologies for the incorporation of this compound will undoubtedly fuel further exploration of these and other interdisciplinary research frontiers, expanding the toolkit of chemical biologists and medicinal chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.